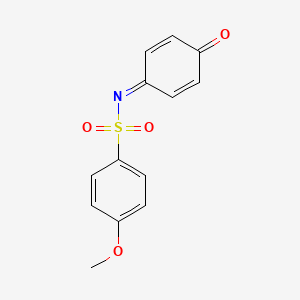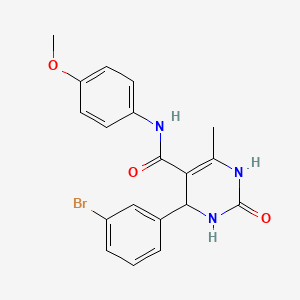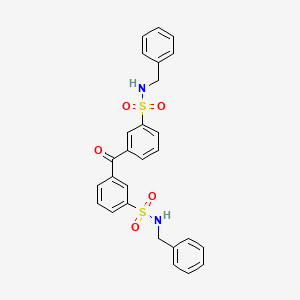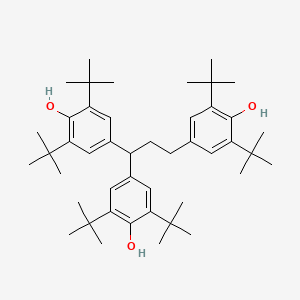![molecular formula C17H15N5O2 B5071156 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole
Descripción general
Descripción
3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as Sudan I, which is a synthetic azo dye that is commonly used in the food industry to enhance the color of certain foods. However, due to its potential health risks, the use of Sudan I in food products has been restricted in many countries.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole in lab experiments is its anti-cancer properties. This makes it a promising compound for the development of new cancer treatments. However, there are also limitations to its use. For example, the compound can be toxic to normal cells at high concentrations, which can limit its effectiveness as a cancer treatment.
Direcciones Futuras
There are many potential future directions for research on 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole. Some possible areas of research include:
1. Developing new cancer treatments based on the compound's anti-cancer properties.
2. Investigating the mechanism of action of the compound to better understand how it works.
3. Studying the compound's effects on other diseases and conditions, such as inflammation and angiogenesis.
4. Developing new synthesis methods for the compound to improve its purity and reduce toxicity.
5. Investigating the potential use of the compound in other fields, such as materials science and electronics.
Conclusion
This compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. While the compound has shown promise as a cancer treatment, there are also limitations to its use. However, with continued research, it is possible that new applications and uses for this compound will be discovered in the future.
Aplicaciones Científicas De Investigación
3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-(3-nitrophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-17(13(2)21(20-12)15-8-4-3-5-9-15)19-18-14-7-6-10-16(11-14)22(23)24/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLABDAEHANHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5071091.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071101.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5071106.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5071125.png)


![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)

